2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride

Description

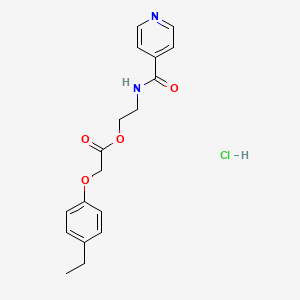

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride is a synthetic organic compound featuring a hydrochloride salt of an ester-linked acetamide derivative. Structurally, it combines an isonicotinamido group (a pyridine-containing amide), a 4-ethylphenoxy moiety, and an ethyl acetate ester. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its physicochemical and functional properties.

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl 2-(4-ethylphenoxy)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4.ClH/c1-2-14-3-5-16(6-4-14)24-13-17(21)23-12-11-20-18(22)15-7-9-19-10-8-15;/h3-10H,2,11-13H2,1H3,(H,20,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJNIQFUFFIFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride typically involves a multi-step process:

-

Formation of Isonicotinamide Derivative: : The synthesis begins with the preparation of an isonicotinamide derivative. This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions to form the amide bond.

-

Ethylphenoxyacetate Formation: : Separately, 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid. This is then esterified using ethanol and an acid catalyst to yield ethyl 4-ethylphenoxyacetate.

-

Coupling Reaction: : The final step involves coupling the isonicotinamide derivative with ethyl 4-ethylphenoxyacetate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Hydrochloride Salt Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or ester functionalities.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide sites, using reagents like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Material Science: It may be explored for its properties in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity. The ethylphenoxyacetate part may interact with cell membranes or other hydrophobic sites, affecting cellular processes.

Comparison with Similar Compounds

2-(4-Iodobenzamido)acetic acid ()

- Core structure : Benzamido-acetic acid (aromatic amide with iodine substituent).

- Key differences: Replaces the pyridine-based isonicotinamido group with a benzamido group and substitutes the 4-ethylphenoxy with a 4-iodophenyl.

1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol ()

- Core structure: Propanolamine linked to 4-ethylphenoxy.

- Key differences: Lacks the acetamide-ester backbone but shares the 4-ethylphenoxy group. The propanolamine moiety may enhance solubility compared to the target’s ethyl ester.

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride ()

- Core structure: Phenoxy acetic acid with an aminoethyl substituent.

- Key differences: Substitutes the isonicotinamido ethyl group with a simpler aminoethyl chain. The hydrochloride salt form aligns with the target’s ionic character, suggesting comparable pH-dependent solubility (~4.5–6.5 in aqueous solutions).

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride ()

- Core structure: Phenylacetic acid with an aminomethyl group.

- Key differences: Replaces the ethylphenoxy-acetate ester with a phenylacetic acid backbone. Its molecular weight (201.65 g/mol) is significantly lower than the estimated ~386.84 g/mol for the target, reflecting the latter’s larger substituents.

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | pH (20 mg/mL) | Solubility Profile | Reference |

|---|---|---|---|---|---|

| 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride | ~386.84* | Pyridine amide, ethylphenoxy, ester | 4.5–6.5† | Likely polar, HCl-soluble | - |

| 2-(4-Iodobenzamido)acetic acid | 335.11 | Iodophenyl, acetamide | N/A | Moderate (aqueous acidic) | [1] |

| 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol | 267.38 | Ethylphenoxy, propanolamine | N/A | High (hydrophilic amine) | [3] |

| 2-[4-(2-Aminoethyl)phenoxy]acetic acid HCl | 245.69 | Aminoethylphenoxy, HCl | 4.5–6.5 | High (ionic) | [7] |

| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | 201.65 | Aminomethylphenyl, HCl | N/A | Moderate | [8] |

*Estimated based on structural formula. †Assumed from analogous hydrochloride salts.

Biological Activity

The compound 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride is a derivative of isonicotinic acid and is part of a class of compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 320.80 g/mol

This compound features an isonicotinamide moiety, which is known for its role in various biological processes, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that derivatives of isonicotinic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against HepG2 Cells

In a study examining the cytotoxic effects of related compounds, it was found that certain derivatives exhibited strong cytotoxicity against HepG2 liver cancer cells. The mechanism involved apoptosis mediated by the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that isonicotinic acid derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This dual action enhances its effectiveness against resistant strains .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of This compound . Studies suggest that it may influence inflammatory pathways, particularly through the modulation of cytokine production.

Inflammation Studies

Research has demonstrated that certain derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How can formulation challenges (e.g., poor bioavailability) be addressed during preclinical studies?

- Methodology : Explore co-solvents (PEG 400, cyclodextrins) or nanoemulsions. Characterize formulations using dynamic light scattering (DLS) for particle size and ζ-potential. Conduct pharmacokinetic studies in rodent models to compare oral vs. intravenous administration .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing variability in biological replicate data?

Q. How can researchers validate the specificity of this compound in target-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.